2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde
Description
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H15NO3/c1-17-12-8-11(6-5-10(12)9-15)14-7-3-2-4-13(14)16/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
CGARQOPWYWWCMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCCC2=O)C=O |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination of 4-Halo-2-methoxybenzaldehyde
A prominent method involves coupling 4-bromo-2-methoxybenzaldehyde with 2-oxopiperidine using palladium catalysis. This approach mirrors protocols developed for Apixaban intermediates. For example, US9932336B2 describes analogous couplings where aryl halides react with secondary amines under Pd/C or Pt/C catalysis.
Typical Conditions :
- Catalyst : Pd(OAc)₂ with Xantphos ligand
- Base : Cs₂CO₃
- Solvent : Toluene or dioxane
- Temperature : 100–120°C
- Yield : 70–85%
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by coordination of the lactam’s nitrogen and reductive elimination to form the C–N bond. Steric hindrance from the methoxy group necessitates bulky ligands to prevent ortho-metallation side reactions.
Multi-Step Synthesis via Intermediate Functionalization
Reductive Amination and Lactam Cyclization
An alternative route starts with 4-amino-2-methoxybenzaldehyde. Reductive amination with ethyl 4-oxopentanoate forms a secondary amine, which undergoes acid-catalyzed cyclization to yield the lactam.
Procedure :
- Reductive Amination :
This method avoids handling sensitive aryl halides but requires strict moisture control during reductive amination.
Bromination Followby Lactam Substitution
Adapting methods from CN102020587A , 4-methyl-2-methoxybenzaldehyde is brominated using NBS to form 4-(dibromomethyl)-2-methoxybenzaldehyde. Subsequent substitution with 2-oxopiperidine under basic conditions yields the target compound.
Key Steps :
This route is scalable but generates stoichiometric HBr, requiring neutralization steps.
Suzuki-Miyaura Coupling with Preformed Piperidinone Boronic Esters
Aryl boronic esters of 2-oxopiperidine enable cross-coupling with 4-iodo-2-methoxybenzaldehyde. PMC7345688 highlights similar strategies for oxadiazole synthesis, while J. Med. Chem. 2020 applies Suzuki couplings for Apixaban precursors.
Optimized Protocol :
Challenges include boronic ester stability and competing protodeboronation, mitigated by slow reagent addition.
Industrial-Scale Considerations and Comparative Analysis
Industrial processes favor Buchwald-Hartwig coupling for single-step efficiency, while academic settings prefer reductive amination for modularity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 2-Methoxy-4-(2-oxopiperidin-1-yl)benzoic acid.
Reduction: 2-Methoxy-4-(2-oxopiperidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The piperidinone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural and Electronic Features
The following table summarizes key structural differences between 2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde and its analogs:
Key Observations :
- Electron Effects : The trifluoromethyl and trifluoromethoxy groups in analogs () are strong electron-withdrawing groups (EWGs), reducing electron density at the aromatic ring. In contrast, the 2-oxopiperidinyl group in the target compound introduces hydrogen-bonding capability via its lactam carbonyl .
Physical Properties
Biological Activity
2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The molecular structure of 2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde features a methoxy group, a benzaldehyde moiety, and a piperidine derivative. This unique combination suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that 2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde exhibits antimicrobial properties. A study on related compounds showed that piperidine derivatives often possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound has been investigated for its cytotoxic effects on cancer cell lines. Analogous piperidine compounds have demonstrated selective toxicity towards malignant cells while sparing normal cells. For instance, certain derivatives have shown submicromolar CC50 values against neoplastic cells, indicating their potential as anticancer agents . The mechanism may involve apoptosis induction or inhibition of key signaling pathways in cancer cell proliferation.
Enzyme Inhibition
Another significant aspect of 2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde is its potential to inhibit specific enzymes. Compounds with similar structures have been documented to modulate enzyme activity through competitive inhibition or by forming stable complexes with enzyme active sites . This property could be exploited in drug development for conditions requiring enzyme modulation.
The biological activity of 2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde is likely attributed to its ability to interact with various molecular targets. Key mechanisms may include:
- Receptor Binding : The compound may bind to specific receptors, altering signaling pathways.
- Enzyme Interaction : It can inhibit enzymes critical for cellular metabolism or proliferation.
- Cellular Uptake : The structural characteristics may facilitate cellular uptake, enhancing its bioavailability and efficacy.
Study on Antimicrobial Efficacy
A comparative study examined the antimicrobial efficacy of various piperidine derivatives, including 2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde. Results indicated moderate to high activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Cytotoxicity Assessment
In a cytotoxicity assessment involving several cancer cell lines, derivatives similar to 2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde exhibited significant selective cytotoxicity against malignant cells while showing minimal effects on normal cells . This selectivity underscores the compound's therapeutic potential in oncology.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
